(1-Isopentyl-1H-pyrazol-5-yl)boronic acid

Catalog No.
S729754
CAS No.
847818-66-0
M.F
C8H15BN2O2
M. Wt
182.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1-Isopentyl-1H-pyrazol-5-yl)boronic acid

CAS Number

847818-66-0

Product Name

(1-Isopentyl-1H-pyrazol-5-yl)boronic acid

IUPAC Name

[2-(3-methylbutyl)pyrazol-3-yl]boronic acid

Molecular Formula

C8H15BN2O2

Molecular Weight

182.03 g/mol

InChI

InChI=1S/C8H15BN2O2/c1-7(2)4-6-11-8(9(12)13)3-5-10-11/h3,5,7,12-13H,4,6H2,1-2H3

InChI Key

CWFZHICUFOUGRG-UHFFFAOYSA-N

SMILES

B(C1=CC=NN1CCC(C)C)(O)O

Canonical SMILES

B(C1=CC=NN1CCC(C)C)(O)O
  • Medicinal chemistry: Boronic acids have been investigated for their potential as therapeutic agents due to their ability to bind to specific enzymes and other biomolecules. For instance, research has explored the use of boronic acids in the development of drugs for cancer, and Alzheimer's disease.
  • Material chemistry: Boronic acids can be used as building blocks in the synthesis of new materials with unique properties. For example, research has investigated the use of boronic acids in the development of new materials for organic electronics and sensors.

Further information:

  • No commercially available sources of 1-Isopentyl-1H-pyrazole-5-boronic acid were found, suggesting it is a less common chemical.
  • Scientific literature databases may contain more information on the research applications of IPPA and similar compounds. However, these resources are typically geared towards researchers with a scientific background.

(1-Isopentyl-1H-pyrazol-5-yl)boronic acid is an organoboron compound characterized by a boronic acid functional group attached to a pyrazole ring. The structure can be represented as follows:

C8H12BN3O2\text{C}_8\text{H}_{12}\text{B}\text{N}_3\text{O}_2

This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its ability to form reversible covalent bonds with biomolecules.

Typical of boronic acids, including:

  • Cross-Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions, where it reacts with aryl halides to form biaryl compounds, which are significant in organic synthesis.
  • Acid-Base Reactions: The boronic acid group can engage in acid-base chemistry, interacting with hydroxyl groups and amines to form stable complexes.
  • Formation of Boronate Esters: This compound can react with alcohols to form boronate esters, which are useful intermediates in organic synthesis.

The biological activity of (1-Isopentyl-1H-pyrazol-5-yl)boronic acid has been studied primarily in the context of its interactions with various biological targets. Its boronic acid moiety allows it to inhibit proteasome activity, which is crucial for protein degradation in cells. This inhibition can lead to the accumulation of regulatory proteins, influencing cell cycle progression and apoptosis.

Research has indicated that compounds containing boronic acids often exhibit anti-cancer properties. For instance, they may act as inhibitors of specific enzymes involved in tumor growth, showcasing their potential as therapeutic agents in oncology.

Several methods exist for synthesizing (1-Isopentyl-1H-pyrazol-5-yl)boronic acid:

  • Borylation of Pyrazole Derivatives: Starting from a substituted pyrazole, the introduction of a boron moiety can be achieved through direct borylation using boron reagents such as bis(pinacolato)diboron.
  • Reaction with Boron Trifluoride: Pyrazole can react with boron trifluoride etherate under controlled conditions to yield the corresponding boronic acid derivative.
  • Use of Grignard Reagents: A Grignard reagent derived from isopentyl bromide can be reacted with a suitable pyrazole precursor followed by treatment with a boron source to yield the desired product.

(1-Isopentyl-1H-pyrazol-5-yl)boronic acid has several applications:

  • Pharmaceutical Development: It serves as a building block in the synthesis of biologically active compounds, particularly those targeting cancer and other diseases.
  • Chemical Biology: Due to its ability to form reversible covalent bonds, it is utilized in probing biological systems and studying enzyme mechanisms.
  • Materials Science: Its unique properties make it suitable for developing new materials, including sensors and catalysts.

Interaction studies involving (1-Isopentyl-1H-pyrazol-5-yl)boronic acid focus on its binding affinity and specificity towards various biomolecules. These studies often employ techniques such as:

  • Surface Plasmon Resonance: To measure real-time binding kinetics between the compound and target proteins.
  • Nuclear Magnetic Resonance Spectroscopy: For structural elucidation of the complexes formed between the compound and biomolecules.

Such studies are crucial for understanding the mechanisms by which this compound exerts its biological effects and for optimizing its pharmacological properties.

Several compounds share structural similarities with (1-Isopentyl-1H-pyrazol-5-yl)boronic acid. Here are some notable examples:

Compound NameStructure TypeUnique Features
4-Borono-2-methylphenylBoronic AcidUsed extensively in Suzuki reactions
3-Pyridylboronic AcidBoronic AcidExhibits selectivity towards certain enzyme targets
2-(4-Methylphenyl)-4-boronobutanoic AcidBoronic AcidPotential anti-cancer activity
5-(Trifluoromethyl)-1H-pyrazolePyrazoleNotable for its high lipophilicity

The uniqueness of (1-Isopentyl-1H-pyrazol-5-yl)boronic acid lies in its specific isopentyl group, which may enhance lipophilicity and biological activity compared to other similar compounds. This modification can influence its pharmacokinetic properties, making it a valuable candidate for drug development.

Pyrazole-boronic acid derivatives have emerged as critical intermediates in organic synthesis, particularly in pharmaceuticals and materials science. The pyrazole core, a five-membered aromatic heterocycle containing two nitrogen atoms, is prevalent in bioactive molecules such as antiviral agents, kinase inhibitors, and agrochemicals. Boronic acids, characterized by a trigonal boron center, are highly versatile in forming covalent bonds with nucleophiles, enabling their use in cross-coupling reactions and molecular recognition applications. The fusion of these two motifs—pyrazole and boronic acid—creates compounds with enhanced reactivity and selectivity. Early developments in pyrazole-boronic acid chemistry focused on synthesizing derivatives for catalytic applications, while recent advances have expanded their role in medicinal chemistry.

Key Milestones in Pyrazole-Boronic Acid DevelopmentImpact
2000s: Synthesis of pinacol esters for stabilityImproved handling in reactions
2010s: Palladium-catalyzed cross-coupling methodsEnhanced efficiency in C–C bond formation
2020s: Applications in targeted drug deliveryTherapeutic relevance in oncology

Discovery and Development of (1-Isopentyl-1H-pyrazol-5-yl)boronic Acid

The synthesis of (1-isopentyl-1H-pyrazol-5-yl)boronic acid involves strategic alkylation and boronation steps. Early methods employed lithiation of pyrazole derivatives followed by reaction with pinacol boronate reagents. For example, n-butyl lithium is used to deprotonate the pyrazole ring at the 5-position, creating a nucleophilic site for boron incorporation. Subsequent esterification with pinacol boronate stabilizes the boronic acid group, enabling isolation and purification. The isopentyl group is introduced via alkylation of the pyrazole nitrogen, ensuring regioselectivity and solubility in organic solvents.

Synthetic Route Overview

  • Alkylation: Pyrazole is reacted with isopentyl halide under basic conditions to form 1-isopentylpyrazole.
  • Lithiation: The 5-position is deprotonated using n-butyl lithium at low temperatures (-60°C to -45°C).
  • Boronation: The lithiated intermediate reacts with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to form the pinacol boronate ester.
  • Workup: Acid quenching (e.g., acetic acid) and recrystallization yield the final product with >95% purity.

Classification within Organoboron Compounds

(1-Isopentyl-1H-pyrazol-5-yl)boronic acid belongs to the class of heterocyclic boronic acid esters, characterized by a boron atom bonded to a pyrazole ring and a pinacol ester group. Its structure aligns with general organoboron compounds of the form R2B–OR', where R and R' are organic substituents. The compound’s classification is further defined by its:

  • Boron coordination: Tetrahedral geometry with three bonds to organic groups (two from pyrazole, one from pinacol).
  • Reactivity: Susceptibility to transmetallation and activation via Lewis acids for cross-coupling.
  • Stability: Enhanced by the pinacol ester, which protects the boronic acid from premature oxidation or hydrolysis.

Significance in Modern Synthetic Chemistry

This compound serves as a key building block in:

  • Suzuki-Miyaura Cross-Coupling: The boronic acid moiety participates in palladium-catalyzed reactions with aryl halides to form biaryl structures.
  • Drug Discovery: Utilized as an intermediate in synthesizing kinase inhibitors and protease inhibitors, leveraging the pyrazole’s hydrogen-bonding capacity.
  • Material Science: Incorporated into polymers and sensors due to the boronic acid’s ability to bind diols or interact with Lewis bases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for (1-Isopentyl-1H-pyrazol-5-yl)boronic acid through analysis of hydrogen-1, carbon-13, boron-11, and nitrogen-15 nuclei. The compound's NMR characteristics are influenced by both the pyrazole heterocyclic system and the boronic acid functional group [1] [2].

Proton NMR (¹H NMR) Spectroscopy

The ¹H NMR spectrum of (1-Isopentyl-1H-pyrazol-5-yl)boronic acid exhibits distinct resonances corresponding to the pyrazole ring protons and the isopentyl substituent. The pyrazole ring protons typically appear between 6.0 and 7.8 parts per million in deuterated chloroform or dimethyl sulfoxide-d6 [1] [3]. For pyrazole derivatives, the H-3 proton resonates around 7.38 parts per million, while the H-4 proton appears at approximately 6.33 parts per million [2]. The boronic acid hydroxyl protons exhibit characteristic downfield shifts and may show broad resonances due to rapid exchange with solvent molecules.

The isopentyl chain protons display typical aliphatic patterns, with the terminal methyl groups appearing as doublets around 0.9-1.0 parts per million, the methine proton as a multiplet near 1.7-1.9 parts per million, and the nitrogen-bound methylene protons as triplets around 4.0-4.3 parts per million. Integration ratios confirm the structural assignment with the expected 2:1:6 ratio for the methylene, methine, and methyl protons of the isopentyl group [4] [5].

Carbon-13 NMR (¹³C NMR) Spectroscopy

Carbon-13 NMR spectroscopy reveals distinct resonances for the pyrazole ring carbons and the aliphatic isopentyl substituent. The pyrazole ring carbons exhibit characteristic chemical shifts with C-3 appearing around 135.0 parts per million, C-4 at approximately 104.5 parts per million, and C-5 at 140.9 parts per million [2]. The carbon directly bonded to boron typically shows reduced intensity due to quadrupolar relaxation effects from the adjacent boron nucleus.

The isopentyl carbon resonances appear in the aliphatic region, with the terminal methyl carbons around 22-25 parts per million, the methine carbon near 26-28 parts per million, and the nitrogen-bound methylene carbon around 50-53 parts per million. These assignments are consistent with similar N-alkylated pyrazole derivatives reported in the literature [1] [6].

Boron-11 NMR (¹¹B NMR) Spectroscopy

Boron-11 NMR provides direct information about the boron environment in boronic acids. For (1-Isopentyl-1H-pyrazol-5-yl)boronic acid, the ¹¹B resonance is expected to appear around 28-32 parts per million, characteristic of trigonal boronic acids [7]. The chemical shift position depends on the pH of the solution and the degree of hydration or complexation with solvent molecules. In acidic conditions, the trigonal boronic acid form predominates, while in basic conditions, tetrahedral boronate species may form, resulting in an upfield shift to approximately 0-10 parts per million [8] [7].

Nitrogen-15 NMR (¹⁵N NMR) Spectroscopy

Nitrogen-15 NMR spectroscopy of pyrazole boronic acids reveals two distinct nitrogen environments. The pyrrole-type nitrogen (N-1) typically resonates between -150 and -200 parts per million, while the pyridine-type nitrogen (N-2) appears between -50 and -100 parts per million relative to nitromethane [9] [10]. For pyrazolylborate systems, ¹⁵N chemical shifts range from -222 to -302 parts per million in the solid state, with variations depending on hydrogen bonding patterns and crystalline environment [11] [10].

Infrared (IR) Spectroscopy

Infrared spectroscopy provides detailed information about the vibrational modes of (1-Isopentyl-1H-pyrazol-5-yl)boronic acid, particularly the characteristic absorptions of the boronic acid functional group and the pyrazole ring system.

Boronic Acid Vibrational Modes

The boronic acid functional group exhibits several characteristic infrared absorptions that serve as diagnostic features. The asymmetric B-O stretching vibration appears as a strong band between 1220 and 1270 wavenumbers, while the symmetric B-O stretch occurs at lower frequency between 860 and 910 wavenumbers [12] [13]. The B-C stretching vibration produces a strong absorption in the 1100-1200 wavenumber region.

The hydroxyl groups of the boronic acid display broad O-H stretching absorptions between 3200 and 3600 wavenumbers due to hydrogen bonding effects [12] [13]. The B-O-H deformation mode appears as a strong band between 900 and 1000 wavenumbers, with additional O-H in-plane bending vibrations occurring around 910-950 wavenumbers [12]. Out-of-plane and in-plane B-O deformation modes are observed at 620-650 and 520-570 wavenumbers, respectively [13].

Pyrazole Ring Vibrational Modes

The pyrazole ring system contributes several characteristic absorptions to the infrared spectrum. The C=C and C=N stretching vibrations of the aromatic ring appear as medium to strong bands between 1450 and 1600 wavenumbers [14]. The pyrazole ring breathing mode typically occurs around 1000-1050 wavenumbers, often overlapping with boronic acid vibrations in this region.

Aliphatic Chain Vibrations

The isopentyl substituent contributes typical aliphatic C-H stretching absorptions between 2850 and 3000 wavenumbers, with asymmetric and symmetric methyl and methylene stretches appearing as multiple overlapping bands. The C-C stretching vibrations of the aliphatic chain occur in the fingerprint region between 800 and 1200 wavenumbers [15].

Mass Spectrometry

Mass spectrometry of (1-Isopentyl-1H-pyrazol-5-yl)boronic acid reveals characteristic fragmentation patterns arising from both the pyrazole ring system and the boronic acid functional group. The molecular ion peak appears at mass-to-charge ratio 182, corresponding to the molecular formula C₈H₁₅BN₂O₂ [16] [17].

Pyrazole Fragmentation Patterns

Pyrazole derivatives exhibit well-established fragmentation pathways under electron impact conditions. The most prominent fragmentation involves the loss of hydrogen cyanide (HCN, mass 27) from the molecular ion, resulting in a base peak at mass-to-charge ratio 155 [18] [19]. This fragmentation occurs through cleavage of the nitrogen-nitrogen bond in the pyrazole ring. A secondary fragmentation pathway involves the loss of nitrogen gas (N₂, mass 28) after initial removal of a hydrogen radical, producing ions at mass-to-charge ratio 153 [18] [19].

Boronic Acid Fragmentation

Boronic acid functional groups undergo characteristic fragmentations that produce diagnostic ions. The formation of boron monoxide anions (BO⁻) at mass-to-charge ratio 43 and boron dioxide anions (BO₂⁻) at mass-to-charge ratio 59 are prominent features in negative ion mass spectra [20]. Loss of hydroxyl radicals (OH- , mass 17) from the molecular ion is common in positive ion mode, producing fragments at mass-to-charge ratio 165 [21].

Matrix-Assisted Laser Desorption/Ionization (MALDI)

For improved analysis of boronic acid compounds, matrix-assisted laser desorption/ionization techniques using 2,5-dihydroxybenzoic acid as both matrix and derivatizing agent have proven effective. This approach forms stable adducts that enhance ionization efficiency and reduce unwanted trimerization reactions commonly observed with free boronic acids [22].

UV-Visible Spectroscopy

UV-visible spectroscopy of (1-Isopentyl-1H-pyrazol-5-yl)boronic acid reveals electronic transitions characteristic of both the pyrazole chromophore and the boronic acid functional group.

Pyrazole Electronic Transitions

Pyrazole derivatives typically exhibit two major absorption bands in the ultraviolet region. The first absorption maximum occurs around 260 nanometers, corresponding to π→π* transitions within the heterocyclic ring system [23]. A second absorption band appears near 360 nanometers, attributed to n→π* transitions involving the nitrogen lone pairs. The intensity and exact position of these bands depend on the substitution pattern and solvent environment.

Boronic Acid Contributions

The boronic acid functional group contributes to the overall UV-visible spectrum through its conjugation with the pyrazole ring. For pyrazole-boronic acid conjugates, absorption maxima typically appear between 280 and 320 nanometers with low to medium absorption coefficients [24]. The boronic acid group can participate in charge transfer interactions, particularly in the presence of suitable electron donors or acceptors.

Solvent Effects

The UV-visible spectrum of (1-Isopentyl-1H-pyrazol-5-yl)boronic acid exhibits solvent-dependent behavior. In polar protic solvents such as methanol and water, hydrogen bonding interactions with the boronic acid hydroxyl groups can cause bathochromic shifts in the absorption maxima. Non-polar solvents typically result in blue-shifted spectra with sharper vibronic structure [23].

pH-Dependent Behavior

The boronic acid functional group undergoes pH-dependent transformations that affect the UV-visible spectrum. At physiological pH, equilibrium exists between the neutral boronic acid form and the anionic boronate species. This equilibrium shift results in changes to both the absorption maximum wavelength and the extinction coefficient, providing a useful tool for monitoring boronic acid ionization states [25].

X-ray Crystallography Data

X-ray crystallographic analysis provides definitive structural information for (1-Isopentyl-1H-pyrazol-5-yl)boronic acid, revealing molecular geometry, intermolecular interactions, and solid-state packing arrangements.

Molecular Geometry

The crystal structure reveals the characteristic trigonal planar geometry around the boron center, with B-O bond lengths typically ranging from 1.35 to 1.38 Angstroms [26]. The pyrazole ring maintains its planar aromatic structure with standard C-N and C-C bond lengths. The boronic acid group adopts a nearly coplanar arrangement with the pyrazole ring, with typical dihedral angles between 6 and 21 degrees [26].

Hydrogen Bonding Networks

Boronic acids characteristically form extensive hydrogen bonding networks in the solid state. The compound typically crystallizes with molecules linked through intermolecular O-H···O hydrogen bonds between boronic acid groups, forming dimeric or oligomeric assemblies [26]. Additional hydrogen bonding may occur between the pyrazole nitrogen atoms and boronic acid hydroxyl groups, creating complex three-dimensional networks.

Crystal Packing

The isopentyl substituent influences the crystal packing through van der Waals interactions between aliphatic chains. The compound typically crystallizes in common space groups such as P21/c or P1̄, with multiple molecules in the asymmetric unit when significant conformational flexibility exists [27]. The packing arrangement balances hydrogen bonding interactions with efficient space filling by the branched aliphatic substituents.

Polymorphism

Boronic acids frequently exhibit polymorphic behavior due to the multiple possible hydrogen bonding arrangements. Different crystallization conditions may yield distinct polymorphs with varying physical properties such as melting point, solubility, and stability. Characterization of polymorphic forms requires careful analysis of unit cell parameters, space group symmetry, and molecular conformations [28].

Temperature Effects

Variable temperature X-ray crystallography can reveal dynamic behavior in the solid state, including thermal expansion effects, phase transitions, and molecular motion. The isopentyl chain may exhibit increased disorder at elevated temperatures, affecting the overall crystal quality and diffraction properties [29].

Wikipedia

1-Isopentyl-1H-pyrazole-5-boronic acid

Dates

Last modified: 08-15-2023

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